molecular formula C14H9F5N2O2 B11524167 2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol

2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol

Cat. No.: B11524167
M. Wt: 332.22 g/mol
InChI Key: BLHYCNYTRWAIBZ-DENHBWNVSA-N
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Description

2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol is an organic compound characterized by the presence of a methoxy group and a hydrazinylidene moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol typically involves the reaction of 2-methoxy-4-formylphenol with pentafluorophenylhydrazine under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 2-methoxy-4-{(E)-[(4-methylphenyl)imino]methyl}phenol

Uniqueness

2-methoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C14H9F5N2O2

Molecular Weight

332.22 g/mol

IUPAC Name

2-methoxy-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H9F5N2O2/c1-23-8-4-6(2-3-7(8)22)5-20-21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5,21-22H,1H3/b20-5+

InChI Key

BLHYCNYTRWAIBZ-DENHBWNVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=C(C(=C(C(=C2F)F)F)F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

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